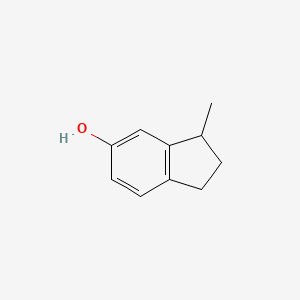
(S)-1,2,3,4-Tetrahydroisoquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,2,3,4-Tetrahydroisoquinolin-4-ol is a chiral organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core with a hydroxyl group at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer. Another approach involves the asymmetric reduction of 1,2,3,4-tetrahydroisoquinoline-4-one using chiral reducing agents.
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and reaction conditions that ensure the selective formation of the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products:
Oxidation: Formation of 1,2,3,4-tetrahydroisoquinoline-4-one.
Reduction: Formation of fully reduced tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted tetrahydroisoquinoline derivatives depending on the substituent introduced.
Scientific Research Applications
(S)-1,2,3,4-Tetrahydroisoquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a chiral building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the central nervous system, modulating neurotransmitter levels and influencing neuronal activity. The hydroxyl group at the 4th position plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
®-1,2,3,4-Tetrahydroisoquinolin-4-ol: The enantiomer of the (S)-form, with different biological activities and properties.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the hydroxyl group, exhibiting different reactivity and applications.
4-Hydroxyisoquinoline: A structurally related compound with a hydroxyl group at a different position, leading to distinct chemical and biological properties.
Uniqueness: (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol is unique due to its chiral nature and the presence of the hydroxyl group at the 4th position. This specific configuration imparts unique biological activities and makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(4S)-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2/t9-/m1/s1 |
InChI Key |
HTHIHJJKFYXSOQ-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2CN1)O |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


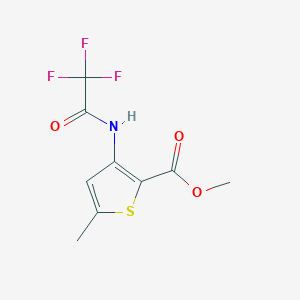

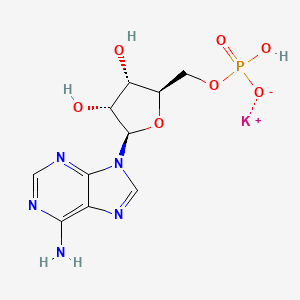

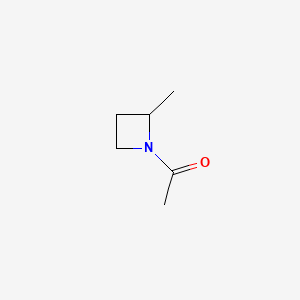
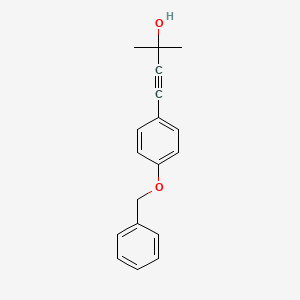

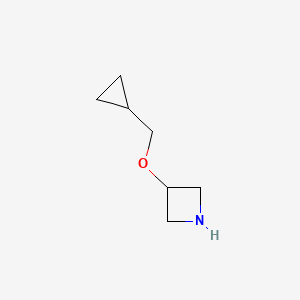

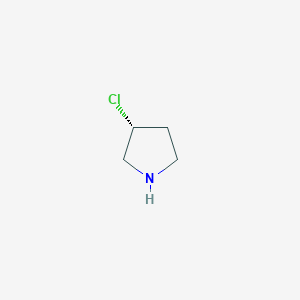


![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)
